molecular formula C11H15N3 B2940912 5-{2-Azaspiro[3.3]heptan-2-yl}pyridin-2-amine CAS No. 1509129-83-2

5-{2-Azaspiro[3.3]heptan-2-yl}pyridin-2-amine

Cat. No.: B2940912
CAS No.: 1509129-83-2
M. Wt: 189.262
InChI Key: OVEWQMWFSJUMBH-UHFFFAOYSA-N
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Description

5-{2-Azaspiro[3.3]heptan-2-yl}pyridin-2-amine (CAS Number: 1509129-83-2) is a chemical compound supplied with a typical purity of 98% and is categorized as a heterocyclic building block, making it a valuable intermediate for medicinal chemistry and drug discovery research . The compound has a molecular formula of C11H15N3 and a molecular weight of 189.26 g/mol . The 2-azaspiro[3.3]heptane moiety is a sterically constrained, spirocyclic scaffold that has garnered significant interest as a potential bioisostere for common saturated heterocycles like piperidines and piperazines . Incorporating this spirocyclic structure can significantly alter the physicochemical properties of a molecule. Notably, replacing a standard heterocycle with a 2-azaspiro[3.3]heptane group has been shown to lower the measured logD7.4 (lipophilicity) by up to -1.0 and increase the basicity (pKa) of the molecule, which can positively influence solubility and metabolic stability . This makes it a useful structural motif for optimizing the properties of lead compounds in drug discovery programs. The 2-azaspiro[3.3]heptane scaffold has been featured in various patented pharmaceutical compounds, including those investigated as STAT3 inhibitors for cancer treatment and other therapeutic agents, highlighting its relevance in modern chemical biology and pharmaceutical research . This product is intended for research and development use only and is not intended for human or veterinary or household use.

Properties

IUPAC Name

5-(2-azaspiro[3.3]heptan-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c12-10-3-2-9(6-13-10)14-7-11(8-14)4-1-5-11/h2-3,6H,1,4-5,7-8H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEWQMWFSJUMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(C2)C3=CN=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1509129-83-2
Record name 5-{2-azaspiro[3.3]heptan-2-yl}pyridin-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-Azaspiro[33]heptan-2-yl}pyridin-2-amine typically involves a multi-step process One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production while maintaining stringent quality control.

Chemical Reactions Analysis

Types of Reactions

5-{2-Azaspiro[3.3]heptan-2-yl}pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

Scientific Research Applications

5-{2-Azaspiro[3.3]heptan-2-yl}pyridin-2-amine has been explored for its applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioisostere in drug design.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{2-Azaspiro[3.3]heptan-2-yl}pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Structural Analogues with Azaspiro Scaffolds

2-Benzhydryl-2-azaspiro[3.3]heptan-5-amine
  • Structure : Shares the azaspiro[3.3]heptane core but substitutes the pyridine ring with a benzhydryl group at position 2.
  • Molecular Formula : C₁₉H₂₂N₂.
  • Molecular Weight : 278.39 g/mol.
  • Key Differences : The bulky benzhydryl group may hinder membrane permeability compared to the pyridin-2-amine substituent in the target compound. This substitution likely alters solubility and receptor interaction profiles .
2-(6-Oxa-2-azaspiro[4.5]decan-2-yl)pyridin-3-amine
  • Structure : Contains a larger spiro[4.5]decane ring with an oxygen atom, replacing the spiro[3.3]heptane.
  • Molecular Formula : C₁₃H₁₉N₃O.
  • Molecular Weight : 233.31 g/mol.
  • The larger spiro system may reduce steric strain compared to the [3.3] system, affecting conformational flexibility .
(2S)-3H-4-Azaspiro[bicyclo[2.2.2]octane-2,2-furo[2,3-b]pyridin]-5-amine
  • Structure : Integrates a bicyclo[2.2.2]octane fused to a furopyridine, creating a highly rigid spiro system.
  • Molecular Formula : C₁₃H₁₇N₃O.
  • Molecular Weight : 231.29 g/mol.

Pyridin-2-amine Derivatives with Halogen Substituents

5-Chloro-4-fluoropyridin-2-amine
  • Structure : A halogenated pyridin-2-amine without a spiro system.
  • CAS : 1393574-54-3.
  • Key Differences : The absence of a spiro ring reduces steric bulk, favoring passive diffusion across membranes. Halogens (Cl, F) increase electronegativity, influencing electronic interactions in binding pockets .
5-Bromo-4-fluoropyridin-2-amine
  • Structure : Similar to the above but with bromine replacing chlorine.
  • CAS : 944401-69-6.
  • Key Differences : Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce solubility compared to the target compound’s spiroamine group .

Fluorinated Spiroamine Derivatives

5-Azaspiro[2.4]heptan-7-amine, 5-(3-fluoropropyl)-N-[6-[(1S,3R)-...]-3-pyridinyl]-
  • Structure : Features a smaller spiro[2.4]heptane system with a fluoropropyl chain.
  • Key Differences : Fluorine’s electronegativity and the compact spiro[2.4] system may improve metabolic stability and bioavailability. The fluoropropyl group introduces additional lipophilicity .

Molecular Weight and Polarity

  • Target Compound : Estimated molecular weight ~215–220 g/mol (based on analogs).
  • Comparison :
    • 2-Benzhydryl-2-azaspiro[3.3]heptan-5-amine : Higher MW (278.39) due to aromatic substituents.
    • Halogenated Pyridin-2-amines : Lower MW (e.g., 5-Chloro-4-fluoro: ~161.5 g/mol) due to simpler structures .

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